5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide

Description

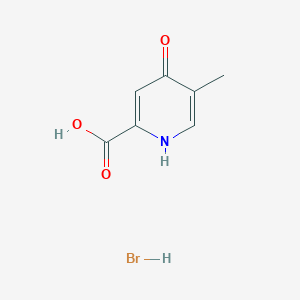

5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide is a hydrobromide salt derivative of a dihydropyridine carboxylic acid. Structurally, it features a methyl group at position 5, a ketone at position 4, and a carboxylic acid group at position 2 (Figure 1). The hydrobromide counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . Its commercial availability is confirmed via CymitQuimica (Ref: 10-F649269), indicating its use in research contexts .

Properties

IUPAC Name |

5-methyl-4-oxo-1H-pyridine-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.BrH/c1-4-3-8-5(7(10)11)2-6(4)9;/h2-3H,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPXDNPSBFSMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=CC1=O)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-93-6 | |

| Record name | 2-Pyridinecarboxylic acid, 4-hydroxy-5-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with hydrobromic acid to form the hydrobromide salt . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The hydrobromide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-oxo-1,4-dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have demonstrated that modifications to the dihydropyridine structure can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Compounds in this category have also been studied for their antioxidant capabilities. The presence of the 4-oxo group contributes to the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Drug Development

The structural framework of 5-methyl-4-oxo-1,4-dihydropyridine derivatives serves as a scaffold for designing new pharmaceuticals. Compounds derived from this structure are being investigated for their potential as anti-inflammatory agents and in treating neurodegenerative disorders .

Organic Synthesis

Building Blocks

5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide serves as an important intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through cyclization reactions. The compound's reactivity allows for the formation of more complex structures that are valuable in chemical research .

Synthetic Methodology

The compound has been employed in the development of novel synthetic methodologies, enabling chemists to create diverse chemical libraries for screening biological activity. Its versatility in reactions such as condensation and cycloaddition makes it a valuable tool in synthetic organic chemistry .

Material Science

Polymer Chemistry

In material science, derivatives of 5-methyl-4-oxo-1,4-dihydropyridine are being explored for their potential use in polymer synthesis. These compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Nanotechnology

Recent advancements have seen the application of these compounds in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the hydrophobic and hydrophilic balance of these compounds allows for improved solubility and bioavailability of drugs .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide can be contrasted with analogous dihydropyridine derivatives. Key comparisons include:

Substituent Position and Reactivity

- 6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid: This compound substitutes bromine at position 6 instead of methyl at position 4.

- 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide: The presence of cyano, mercapto, and phenyl groups introduces steric hindrance and redox sensitivity, contrasting with the simpler carboxylic acid and hydrobromide groups in the target compound .

Functional Group Variations

- 1-(2,2-Dimethoxyethyl)-3-hydroxy-5-isopropyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid 3-chlorobenzylamide : This derivative replaces the carboxylic acid with a benzylamide group, reducing polarity and altering solubility. The isopropyl and chlorobenzyl groups further increase hydrophobicity, making it less water-soluble than the hydrobromide salt .

- Its bicyclic structure and tertiary amine group highlight how counterion choice (hydrobromide) optimizes stability and bioavailability in pharmaceuticals .

Counterion Impact

- Hydrobromide vs. Hydrochloride Salts : Hydrobromide salts (e.g., the target compound) generally exhibit higher molecular weights and slightly lower solubility in water compared to hydrochloride analogs (e.g., ipratropium bromide hydrochloride). However, hydrobromide forms may offer improved crystallinity and thermal stability .

Biological Activity

5-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

- Molecular Formula : CHNO

- Molecular Weight : 269.26 g/mol

- CAS Number : 1163685-30-0

- IUPAC Name : 1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid

The biological activity of 5-Methyl-4-oxo-1,4-dihydropyridine derivatives primarily involves their interaction with various biological targets, including enzymes and receptors. These compounds are known to exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anticancer Properties : Research indicates that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Overview

The following table summarizes key biological activities associated with 5-Methyl-4-oxo-1,4-dihydropyridine derivatives:

Case Studies

-

Anticancer Activity :

A study evaluated the anticancer effects of 5-Methyl-4-oxo derivatives on various human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against renal and breast cancer cell lines. -

Neuroprotective Effects :

In a model of Amyotrophic Lateral Sclerosis (ALS), 5-Methyl-4-oxo compounds were shown to extend survival rates in treated mice compared to controls. The mechanism was attributed to the inhibition of protein aggregation associated with the disease pathology, highlighting potential therapeutic applications in neurodegenerative diseases. -

Antimicrobial Studies :

A series of experiments tested the efficacy of these compounds against common bacterial strains. The findings confirmed that specific modifications to the dihydropyridine structure enhanced antibacterial activity, particularly against multidrug-resistant strains.

Research Findings

Recent research has focused on optimizing the pharmacological properties of 5-Methyl-4-oxo derivatives through structural modifications. Key findings include:

- Enhanced Solubility : Modifications have led to improved solubility profiles, which are critical for bioavailability.

- Target Specificity : Certain analogs have been designed to selectively target cancer cells while sparing normal cells, reducing potential side effects.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrobromide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclocondensation of β-keto esters with ammonia derivatives under acidic conditions. For example, analogous dihydropyridine derivatives are synthesized via acid-catalyzed Hantzsch-type reactions, which can be adapted by substituting methyl groups at the 5-position . To improve yields:

- Use anhydrous solvents (e.g., ethanol or DCM) to minimize hydrolysis.

- Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of β-keto ester to ammonium bromide).

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.

Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr in ether, followed by recrystallization from ethanol/water .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : Analyze - and -NMR spectra for diagnostic peaks:

- -NMR: Aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid protons (δ 12–14 ppm, if unexchanged) .

- -NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm).

- IR : Confirm carbonyl (C=O) stretches at 1670–1700 cm and O-H (carboxylic acid) at 2500–3000 cm .

- HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% preferred) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy) be resolved?

Methodological Answer:

- Assay Standardization : Use consistent microbial strains (e.g., ATCC standards) and growth media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose for fungi).

- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays across a gradient (e.g., 0.1–100 µg/mL) to identify activity thresholds .

- Mechanistic Studies : Compare membrane permeability (via fluorescent dye uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) to differentiate antibacterial vs. antifungal modes .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify electrophilic centers (e.g., C-2 or C-6 positions).

- Molecular Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina with PDB structures (e.g., 1AJ8 for E. coli dihydrofolate reductase) .

- SAR Analysis : Correlate substituent effects (e.g., methyl vs. bromo groups at C-5) with experimental reactivity data from analogs .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for dihydropyridines).

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then quantify degradation via HPLC. Acidic conditions (pH < 3) may hydrolyze the lactam ring .

- Light Sensitivity : Store samples in amber vials and monitor UV-vis spectra (200–400 nm) for photodegradation products .

Q. What strategies are recommended for designing derivatives with enhanced calcium channel modulation activity?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO, -Br) at C-3/C-5 to enhance binding to L-type calcium channels .

- Stereochemical Control : Synthesize enantiomers via chiral catalysts (e.g., BINOL-phosphates) and compare activity using patch-clamp electrophysiology .

- In Vivo Testing : Evaluate cardiovascular effects in rodent models (e.g., blood pressure response) with derivatives showing <10% cytotoxicity in HEK293 cells .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

Methodological Answer:

- Solvent System Validation : Use standardized solvents (e.g., DMSO for stock solutions) and report exact concentrations (e.g., 10 mM in DMSO).

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (PBS, pH 7.4) that may artificially reduce measured solubility .

- Cross-Study Comparison : Normalize data to common conditions (e.g., 25°C, 0.1 M PBS) and exclude studies using non-physiological solvents (e.g., chloroform) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.